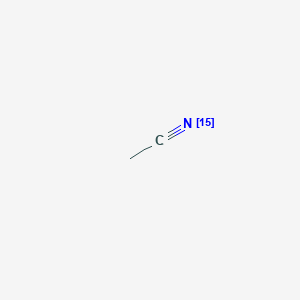
Acetonitrilo-15N
Descripción general
Descripción
Acetonitrile-15N, also known as methyl cyanide-15N, is an organic compound that contains the stable isotope nitrogen-15. It is a colorless liquid with a faint, ether-like odor. Acetonitrile-15N is widely used in various scientific fields due to its unique properties, including its ability to act as a solvent and its role in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy .
Aplicaciones Científicas De Investigación
Acetonitrile-15N has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Acetonitrile-15N is used in the study of metabolic pathways and enzyme mechanisms through isotopic labeling.
Medicine: It is employed in the development of pharmaceuticals and in the study of drug metabolism.
Mecanismo De Acción
Target of Action
Acetonitrile-15N, also known as Methyl cyanide-15N , is primarily used in nuclear magnetic resonance (NMR) spectroscopy . Its primary target is 15N-labeled compounds in various biochemical applications . The unique isotopic composition of Acetonitrile-15N allows it to interact with these targets and provide valuable information about their structure and dynamics .
Mode of Action
In NMR spectroscopy, Acetonitrile-15N acts as an internal standard for calibration and quantification of 15N-labeled compounds . It interacts with its targets by aligning the nuclear spin of nitrogen-15 with an external magnetic field. This interaction results in a change in the magnetic resonance frequency, which can be measured and analyzed .
Biochemical Pathways
The use of Acetonitrile-15N in NMR spectroscopy allows for the study of various metabolic pathways and protein dynamics in living organisms . By tracking the movement and interactions of 15N-labeled compounds, researchers can gain insights into the biochemical pathways these compounds are involved in .
Pharmacokinetics
Its physical properties, such as its boiling point (81-82 °c), melting point (-48 °c), and density (0805 g/mL at 25 °C), may influence its behavior in the spectroscopic environment .
Result of Action
The result of Acetonitrile-15N’s action is the generation of highly precise and accurate data about the structure and dynamics of 15N-labeled compounds . This data can be used to enhance our understanding of various biochemical processes, including metabolic pathways and protein dynamics .
Action Environment
The efficacy and stability of Acetonitrile-15N as an internal standard in NMR spectroscopy can be influenced by various environmental factors. These include the strength and homogeneity of the magnetic field, the temperature of the sample, and the presence of other compounds in the sample . Proper sample preparation and instrument calibration are essential to ensure the reliability of the results obtained using Acetonitrile-15N .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetonitrile-15N can be synthesized through several methods. One common approach involves the reaction of ammonia-15N with acetic acid, followed by dehydration to produce acetonitrile-15N. Another method includes the reaction of nitrogen-15 labeled cyanogen chloride with methyl magnesium bromide .
Industrial Production Methods: Industrial production of acetonitrile-15N typically involves the isotopic exchange of nitrogen-15 with acetonitrile. This process can be carried out using various catalysts and reaction conditions to ensure high isotopic purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Acetonitrile-15N undergoes several types of chemical reactions, including:
Oxidation: Acetonitrile-15N can be oxidized to produce acetamide-15N and acetic acid-15N under specific conditions.
Reduction: It can be reduced to produce ethylamine-15N.
Substitution: Acetonitrile-15N can undergo nucleophilic substitution reactions to form various nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly employed.
Major Products:
Oxidation: Acetamide-15N, acetic acid-15N.
Reduction: Ethylamine-15N.
Substitution: Various nitrogen-containing compounds depending on the nucleophile used.
Comparación Con Compuestos Similares
Acetonitrile-13C: Contains the carbon-13 isotope and is used for similar applications in NMR spectroscopy.
Formamide-15N: Another nitrogen-15 labeled compound used in various chemical and biological studies.
Benzamide-15N: Used in the study of nitrogen-containing compounds and their reactions.
Uniqueness of Acetonitrile-15N: Acetonitrile-15N is unique due to its combination of solvent properties and isotopic labeling with nitrogen-15. This makes it particularly valuable for NMR spectroscopy and other analytical techniques that require isotopic labeling. Its versatility in various chemical reactions and applications further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#[15N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
42.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14149-39-4 | |
| Record name | 14149-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of Acetonitrile-15N?
A1: Acetonitrile-15N (CH3C15N) is an isotopologue of acetonitrile (CH3CN) where the naturally occurring 14N atom is replaced with the stable isotope 15N. This substitution does not alter the chemical properties of the molecule, but it does affect its spectroscopic behavior, making it valuable for various research applications. For instance, the infrared spectrum of Acetonitrile-15N has been studied to gain insights into the structure of carbanions. []
Q2: How is Acetonitrile-15N utilized in studying chemical reactions?
A2: Acetonitrile-15N serves as a valuable tool for investigating reaction mechanisms. In particular, it has been employed in the synthesis of 3-Methyl-1,2,4-triazine-[4-15N], a heterocyclic compound with potential biological activity. The use of Acetonitrile-15N in this synthesis allows for the specific labeling of the triazine ring, enabling researchers to track the fate of the nitrogen atom throughout the reaction sequence. [] This isotopic labeling is a powerful technique for elucidating reaction pathways and optimizing synthetic strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)


